Cas no 879-56-1 (7-Methoxy-2,3-dihydroquinolin-4(1H)-one)

7-Methoxy-2,3-dihydroquinolin-4(1H)-one structure
879-56-1 structure
Nome del prodotto:7-Methoxy-2,3-dihydroquinolin-4(1H)-one
Numero CAS:879-56-1
MF:C10H11NO2
MW:177.199842691422
MDL:MFCD00796999
CID:860118
PubChem ID:4640815

7-Methoxy-2,3-dihydroquinolin-4(1H)-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,3-dihydro-7-methoxy-4(1H)-Quinolinone
    • 7-methoxy-2,3-dihydro-1H-quinolin-4-one
    • 1,2,3,4-tetrahydro-7-methoxy-4-quinolone
    • 1,2,3,4-Tetrahydro-7-methoxyquinolone
    • 7-methoxy-1,2,3,4-tetrahydro-4-quinolinone
    • 7-methoxy-1,2,3,4-tetrahydroquinolin-4-one
    • 7-Methoxy-2,3-dihydro-1H-chinolin-4-on
    • 7-methoxy-2,3-dihydroquinolin-4(1H)-one
    • Oprea1_649369
    • FXMJBPUDUVWRGI-UHFFFAOYSA-N
    • AB07156
    • AK173229
    • 2,3-Dihydro-7-methoxy-4(1H)-quinolinone (ACI)
    • 4(1H)-Quinolone, 2,3-dihydro-7-methoxy- (6CI, 7CI, 8CI)
    • DTXSID40405116
    • MFCD00796999
    • AKOS006229494
    • F16853
    • CS-0160493
    • AN-975/13811020
    • 7-methoxy-2,3-dihydro-4(1H)-quinolinone
    • DS-8233
    • 879-56-1
    • EN300-207674
    • SCHEMBL643543
    • DB-082525
    • 7-Methoxy-2,3-dihydroquinolin-4(1H)-one
    • MDL: MFCD00796999
    • Inchi: 1S/C10H11NO2/c1-13-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-3,6,11H,4-5H2,1H3
    • Chiave InChI: FXMJBPUDUVWRGI-UHFFFAOYSA-N
    • Sorrisi: O=C1CCNC2C1=CC=C(C=2)OC

Proprietà calcolate

  • Massa esatta: 177.07900
  • Massa monoisotopica: 177.078978594g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 205
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 38.3
  • XLogP3: 1.4

Proprietà sperimentali

  • PSA: 38.33000
  • LogP: 1.83150

7-Methoxy-2,3-dihydroquinolin-4(1H)-one Informazioni sulla sicurezza

7-Methoxy-2,3-dihydroquinolin-4(1H)-one Dati doganali

  • CODICE SA:2933499090
  • Dati doganali:

    Codice doganale cinese:

    2933499090

    Panoramica:

    2933499090. altri composti contenenti chinolina o sistema di anelli isochinolina [ma non fusi ulteriormente]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933499090. altri composti contenenti nella struttura un sistema di anelli chinolina o isochinolina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

7-Methoxy-2,3-dihydroquinolin-4(1H)-one Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD302888-1g
7-Methoxy-2,3-dihydroquinolin-4(1H)-one
879-56-1 95%
1g
¥2208.0 2024-04-17
Enamine
EN300-207674-0.5g
7-methoxy-1,2,3,4-tetrahydroquinolin-4-one
879-56-1 95%
0.5g
$388.0 2023-09-16
eNovation Chemicals LLC
D958169-100mg
7-Methoxy-2,3-dihydroquinolin-4(1H)-one
879-56-1 95%
100mg
$115 2024-06-07
Chemenu
CM222974-1g
7-Methoxy-2,3-dihydroquinolin-4(1H)-one
879-56-1 95%
1g
$556 2021-08-04
Enamine
EN300-207674-1.0g
7-methoxy-1,2,3,4-tetrahydroquinolin-4-one
879-56-1 95%
1g
$499.0 2023-05-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X04975-1g
7-Methoxy-2,3-dihydroquinolin-4(1H)-one
879-56-1 95%
1g
¥2120.0 2024-07-18
Ambeed
A398837-1g
7-Methoxy-2,3-dihydroquinolin-4(1H)-one
879-56-1 95%
1g
$318.0 2025-02-25
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD302888-100mg
7-Methoxy-2,3-dihydroquinolin-4(1H)-one
879-56-1 95%
100mg
¥446.0 2024-04-17
Ambeed
A398837-250mg
7-Methoxy-2,3-dihydroquinolin-4(1H)-one
879-56-1 95%
250mg
$119.0 2025-02-25
TRC
B593428-50mg
7-methoxy-2,3-dihydroquinolin-4(1H)-one
879-56-1
50mg
$ 230.00 2022-06-07

7-Methoxy-2,3-dihydroquinolin-4(1H)-one Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Trifluoroacetic acid
Riferimento
Formation of 2,3-dihydro-4(1H)-quinolones and related compounds via Fries-type acid-catalyzed rearrangement of 1-arylazetidin-2-ones
Kano, Shinzo; et al, Journal of the Chemical Society, 1980, (10), 2105-11

Metodo di produzione 2

Condizioni di reazione
1.1 -
2.1 Catalysts: Ethylmagnesium bromide
3.1 Catalysts: Trifluoroacetic acid
Riferimento
Formation of 2,3-dihydro-4(1H)-quinolones and related compounds via Fries-type acid-catalyzed rearrangement of 1-arylazetidin-2-ones
Kano, Shinzo; et al, Journal of the Chemical Society, 1980, (10), 2105-11

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: N,N′-Dimethylethylenediamine ,  Cuprous iodide Solvents: Toluene ;  20 h, 140 °C
2.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  0.5 h, 0 °C; 0 °C → 18 °C; 0.5 h, 18 °C; 18 °C → 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Riferimento
Synthesis of 2,3-Dihydro-4(1H)-quinolones and the Corresponding 4(1H)-Quinolones via Low-Temperature Fries Rearrangement of N-Arylazetidin-2-ones
Lange, Jens; et al, Australian Journal of Chemistry, 2011, 64(4), 454-470

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Ethylmagnesium bromide
2.1 Catalysts: Trifluoroacetic acid
Riferimento
Formation of 2,3-dihydro-4(1H)-quinolones and related compounds via Fries-type acid-catalyzed rearrangement of 1-arylazetidin-2-ones
Kano, Shinzo; et al, Journal of the Chemical Society, 1980, (10), 2105-11

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Cyclic oxo amines. II. Preparation and spectroscopic characteristics of substituted 1,2,3,4-tetrahydro-4-oxoquinolines
Braunholtz, John T.; et al, Journal of the Chemical Society, 1957, 4166, 4166-73

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ;  0 °C; 5 min, 0 °C; 3 h, 0 °C → rt
1.2 Solvents: Water ;  rt
1.3 Reagents: Sodium tert-butoxide Solvents: Dimethylformamide ;  0 °C → rt
1.4 Solvents: Water ;  3 h, rt
1.5 Reagents: Trifluoromethanesulfonic acid Solvents: 1,2-Dichloroethane ;  0 °C; 60 min, rt
1.6 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Asymmetric Synthesis of Cyclopentene-Fused Tetrahydroquinolines via N-Heterocyclic Carbene Catalyzed Domino Reactions
Zhao, Long; et al, Synthesis, 2018, 50(13), 2523-2532

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  0.5 h, 0 °C; 0 °C → 18 °C; 0.5 h, 18 °C; 18 °C → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Riferimento
Synthesis of 2,3-Dihydro-4(1H)-quinolones and the Corresponding 4(1H)-Quinolones via Low-Temperature Fries Rearrangement of N-Arylazetidin-2-ones
Lange, Jens; et al, Australian Journal of Chemistry, 2011, 64(4), 454-470

Metodo di produzione 8

Condizioni di reazione
1.1 90 °C
Riferimento
Synthesis of novel conformationally constrained pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor
Kasiotis, Konstantinos M.; et al, Synthesis, 2006, (11), 1791-1802

7-Methoxy-2,3-dihydroquinolin-4(1H)-one Raw materials

7-Methoxy-2,3-dihydroquinolin-4(1H)-one Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:879-56-1)7-Methoxy-2,3-dihydroquinolin-4(1H)-one
A862355
Purezza:99%/99%
Quantità:250mg/1g
Prezzo ($):172.0/510.0